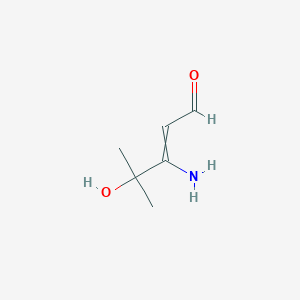![molecular formula C20H20O4P2S2 B14471648 Hydroxy-[4-[hydroxy-(4-methoxyphenyl)phosphinothioyl]phenyl]-(4-methoxyphenyl)-sulfanylidene-lambda5-phosphane CAS No. 66055-06-9](/img/structure/B14471648.png)
Hydroxy-[4-[hydroxy-(4-methoxyphenyl)phosphinothioyl]phenyl]-(4-methoxyphenyl)-sulfanylidene-lambda5-phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxy-[4-[hydroxy-(4-methoxyphenyl)phosphinothioyl]phenyl]-(4-methoxyphenyl)-sulfanylidene-lambda5-phosphane is a complex organophosphorus compound It is characterized by the presence of multiple functional groups, including hydroxyl, methoxy, and phosphinothioyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxy-[4-[hydroxy-(4-methoxyphenyl)phosphinothioyl]phenyl]-(4-methoxyphenyl)-sulfanylidene-lambda5-phosphane typically involves multi-step organic reactions. One common method involves the reaction of 4-methoxyphenylphosphine with 4-hydroxybenzaldehyde under controlled conditions to form an intermediate. This intermediate is then reacted with sulfur and additional reagents to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters is crucial to achieve consistent quality. Purification steps, such as recrystallization or chromatography, are employed to isolate the desired compound from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
Hydroxy-[4-[hydroxy-(4-methoxyphenyl)phosphinothioyl]phenyl]-(4-methoxyphenyl)-sulfanylidene-lambda5-phosphane can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The phosphinothioyl group can be reduced to a phosphine group.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of phosphine derivatives.
Substitution: Formation of compounds with different functional groups replacing the methoxy groups.
Scientific Research Applications
Hydroxy-[4-[hydroxy-(4-methoxyphenyl)phosphinothioyl]phenyl]-(4-methoxyphenyl)-sulfanylidene-lambda5-phosphane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical properties.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of Hydroxy-[4-[hydroxy-(4-methoxyphenyl)phosphinothioyl]phenyl]-(4-methoxyphenyl)-sulfanylidene-lambda5-phosphane involves its interaction with specific molecular targets. The hydroxyl and phosphinothioyl groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s ability to undergo redox reactions also plays a role in its biological activity.
Comparison with Similar Compounds
Similar Compounds
- Hydroxy-[4-[hydroxy-(4-methoxyphenyl)phosphinothioyl]phenyl]-(4-methoxyphenyl)-phosphane
- Hydroxy-[4-[hydroxy-(4-methoxyphenyl)phosphinothioyl]phenyl]-(4-methoxyphenyl)-phosphine oxide
Uniqueness
Hydroxy-[4-[hydroxy-(4-methoxyphenyl)phosphinothioyl]phenyl]-(4-methoxyphenyl)-sulfanylidene-lambda5-phosphane is unique due to the presence of the sulfanylidene group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
66055-06-9 |
|---|---|
Molecular Formula |
C20H20O4P2S2 |
Molecular Weight |
450.5 g/mol |
IUPAC Name |
hydroxy-[4-[hydroxy-(4-methoxyphenyl)phosphinothioyl]phenyl]-(4-methoxyphenyl)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C20H20O4P2S2/c1-23-15-3-7-17(8-4-15)25(21,27)19-11-13-20(14-12-19)26(22,28)18-9-5-16(24-2)6-10-18/h3-14H,1-2H3,(H,21,27)(H,22,28) |
InChI Key |
BBNDQPBQLVPQFH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)P(=S)(C2=CC=C(C=C2)P(=S)(C3=CC=C(C=C3)OC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




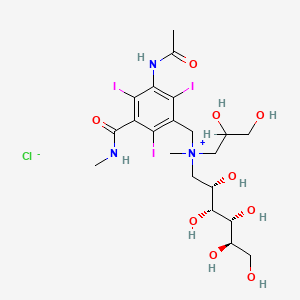
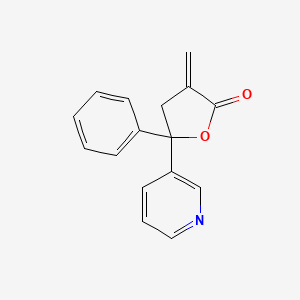
![1,3-Benzenediol, 4-[(2,4-dimethylphenyl)azo]-6-[(3,4-dimethylphenyl)azo]-](/img/structure/B14471584.png)
![(1S)-4-Methylidene-1-(propan-2-yl)bicyclo[3.1.0]hexan-3-one](/img/structure/B14471603.png)
![N-(4-Chlorophenyl)-1,1,1-tris[(propan-2-yl)oxy]silanamine](/img/structure/B14471610.png)
![N,N-dimethyl-3-[methyl(diphenyl)stannyl]propan-1-amine](/img/structure/B14471611.png)
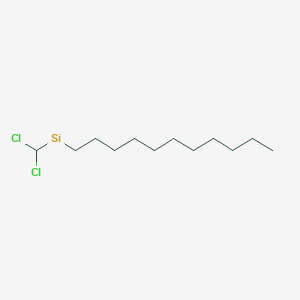
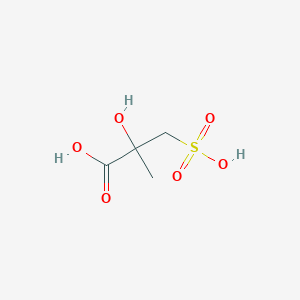
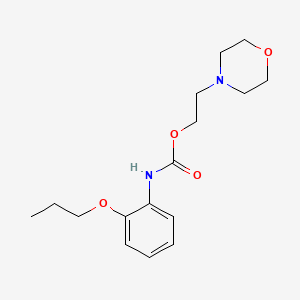

![5-[(3-Phenylmethoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14471638.png)
